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molecular formula C8H8F3NO B3161558 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol CAS No. 870852-79-2

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Cat. No. B3161558
M. Wt: 191.15
InChI Key: HHEXZBORTSEZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07880009B2

Procedure details

To a THF suspension (10 mL) of LAH (641 mg), THF suspension (15 mL) of amino-(3,4,5-trifluorophenyl)acetic acid hydrochloric acid salt (933 mg) was added dropwise under cooling with ice. The reaction mixture was warmed to room temperature, and then agitated at room temperature for 7 hours. The reaction solution was once again cooled with ice, and methanol (4 mL) and water (2 mL) were consecutively added to the reaction solution. The insoluble matter formed in the reaction solution was filtered off by celite, and the insoluble matter was further washed with ether. The filtrate collected was dried over magnesium sulfate and the solvent was removed under reduced pressure to obtain 587 mg of the title compound. The physical properties of the compound are as follows.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
641 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
amino-(3,4,5-trifluorophenyl)acetic acid hydrochloric acid salt
Quantity
933 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1COCC1.[H-].[H-].[H-].[H-].[Li+].[Al+3].Cl.[NH2:13][CH:14]([C:18]1[CH:23]=[C:22]([F:24])[C:21]([F:25])=[C:20]([F:26])[CH:19]=1)[C:15](O)=[O:16].CO>O>[NH2:13][CH:14]([C:18]1[CH:19]=[C:20]([F:26])[C:21]([F:25])=[C:22]([F:24])[CH:23]=1)[CH2:15][OH:16] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
641 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Name
amino-(3,4,5-trifluorophenyl)acetic acid hydrochloric acid salt
Quantity
933 mg
Type
reactant
Smiles
Cl.NC(C(=O)O)C1=CC(=C(C(=C1)F)F)F
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitated at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
ADDITION
Type
ADDITION
Details
were consecutively added to the reaction solution
CUSTOM
Type
CUSTOM
Details
The insoluble matter formed in the reaction solution
FILTRATION
Type
FILTRATION
Details
was filtered off by celite
WASH
Type
WASH
Details
the insoluble matter was further washed with ether
CUSTOM
Type
CUSTOM
Details
The filtrate collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
NC(CO)C1=CC(=C(C(=C1)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 587 mg
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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